molecular formula C13H15N3O3S B2548119 1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one CAS No. 433262-03-4

1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2548119
CAS No.: 433262-03-4
M. Wt: 293.34
InChI Key: JZVCVYNWHJLCAX-UHFFFAOYSA-N
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Description

1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a nitrobenzenecarbothioyl group

Preparation Methods

The synthesis of 1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one typically involves multi-step procedures. One common synthetic route includes the reaction of piperazine with 3-nitrobenzoyl chloride under controlled conditions to form the intermediate product, which is then further reacted with ethanone derivatives to yield the final compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(3-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-10(17)14-5-7-15(8-6-14)13(20)11-3-2-4-12(9-11)16(18)19/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVCVYNWHJLCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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